molecular formula C14H19NO4 B241617 N-(3-methoxybenzoyl)leucine

N-(3-methoxybenzoyl)leucine

Cat. No. B241617
M. Wt: 265.3 g/mol
InChI Key: MUMMHDPLNMLLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzoyl)leucine, commonly known as MBL, is a synthetic amino acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MBL is a chiral molecule that contains a benzoyl group and a leucine residue, making it an ideal candidate for studying the structure-activity relationships of bioactive peptides.

Mechanism of Action

The mechanism of action of MBL is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. MBL has been shown to inhibit the activity of enzymes such as cathepsin B and calpain, which are involved in various cellular processes such as protein degradation and apoptosis.
Biochemical and Physiological Effects:
MBL has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis, and the modulation of immune responses. MBL has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MBL in lab experiments is its stability and ease of synthesis, which allows for the production of large quantities of the compound for use in various assays. However, one limitation of using MBL in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving MBL, including the development of novel therapeutic agents for the treatment of various diseases, the investigation of the structure-activity relationships of bioactive peptides, and the exploration of the potential applications of MBL in biotechnology and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of MBL and its potential side effects.

Synthesis Methods

The synthesis of MBL can be achieved through a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The solid-phase peptide synthesis method involves the stepwise assembly of the peptide chain on a solid support, while the solution-phase peptide synthesis method involves the coupling of protected amino acids in solution.

Scientific Research Applications

MBL has been extensively studied for its potential applications in various scientific fields, including drug discovery, biochemistry, and biotechnology. MBL has been shown to exhibit antimicrobial, antiviral, and anticancer properties, making it a promising candidate for developing novel therapeutic agents.

properties

Product Name

N-(3-methoxybenzoyl)leucine

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

2-[(3-methoxybenzoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H19NO4/c1-9(2)7-12(14(17)18)15-13(16)10-5-4-6-11(8-10)19-3/h4-6,8-9,12H,7H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

MUMMHDPLNMLLKB-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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